N-cyclopropyl-2-(3-phenylcyclobutyl)-N-(pyridin-4-ylmethyl)acetamide
Description
N-cyclopropyl-2-(3-phenylcyclobutyl)-N-(pyridin-4-ylmethyl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a cyclopropyl group, a phenylcyclobutyl group, and a pyridinylmethyl group attached to an acetamide backbone. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
N-cyclopropyl-2-(3-phenylcyclobutyl)-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c24-21(14-17-12-19(13-17)18-4-2-1-3-5-18)23(20-6-7-20)15-16-8-10-22-11-9-16/h1-5,8-11,17,19-20H,6-7,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBFUHUKIRRTLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=NC=C2)C(=O)CC3CC(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(3-phenylcyclobutyl)-N-(pyridin-4-ylmethyl)acetamide typically involves multiple steps:
Formation of the Cyclopropyl Group: This can be achieved through the cyclopropanation of an alkene using reagents like diazomethane or Simmons-Smith reagent.
Synthesis of the Phenylcyclobutyl Group: This might involve the cyclization of a suitable precursor, such as a phenyl-substituted butadiene, under conditions that promote ring closure.
Attachment of the Pyridinylmethyl Group: This step could involve the alkylation of a pyridine derivative with a suitable electrophile.
Formation of the Acetamide Backbone: The final step would involve the coupling of the previously synthesized intermediates with an acetamide precursor under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of catalytic processes.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(3-phenylcyclobutyl)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogenation catalysts can convert certain functional groups to alcohols or alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridine ring or the phenyl group, using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or PCC.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine), organolithium or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential lead compound in drug discovery.
Medicine: Potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(3-phenylcyclobutyl)-N-(pyridin-4-ylmethyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-2-(3-phenylcyclobutyl)-N-(pyridin-3-ylmethyl)acetamide: Similar structure but with a different position of the pyridine ring.
N-cyclopropyl-2-(3-phenylcyclobutyl)-N-(pyridin-2-ylmethyl)acetamide: Another positional isomer.
N-cyclopropyl-2-(3-phenylcyclobutyl)-N-(pyridin-4-ylmethyl)propionamide: Similar structure with a different acyl group.
Uniqueness
N-cyclopropyl-2-(3-phenylcyclobutyl)-N-(pyridin-4-ylmethyl)acetamide may exhibit unique properties due to the specific arrangement of its functional groups, which can influence its reactivity, biological activity, and physical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
